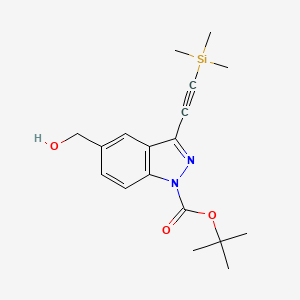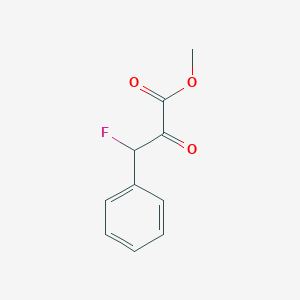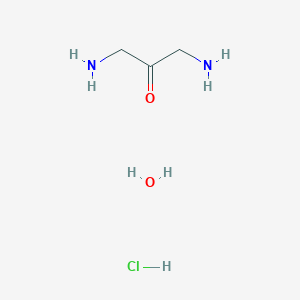![molecular formula C20H17ClN2O3 B8517754 methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate](/img/structure/B8517754.png)
methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate
Vue d'ensemble
Description
Methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate is a complex organic compound that features a quinoline moiety and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the quinoline ring system, which is known for its biological activity, makes this compound a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using various methods, such as the Skraup, Doebner-Von Miller, or Friedlander synthesis.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Benzoate Ester: The final step involves coupling the quinoline derivative with 3,5-dimethylbenzoic acid or its ester derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Types of Reactions:
Oxidation: The quinoline moiety can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimalarial, anticancer, and antibacterial agent due to the biological activity of the quinoline ring.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mécanisme D'action
The mechanism of action of methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Quinoline Derivatives: Compounds like 2-chloroquinoline-3-carbaldehyde and 4-hydroxyquinoline.
Benzoate Esters: Compounds like methyl 3,5-dimethylbenzoate.
Uniqueness: Methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate is unique due to the combination of the quinoline and benzoate ester moieties, which imparts distinct biological and chemical properties . This combination allows for diverse applications in medicinal chemistry and organic synthesis, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C20H17ClN2O3 |
|---|---|
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
methyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethylbenzoate |
InChI |
InChI=1S/C20H17ClN2O3/c1-11-8-13(20(25)26-3)9-12(2)18(11)23-19(24)15-10-17(21)22-16-7-5-4-6-14(15)16/h4-10H,1-3H3,(H,23,24) |
Clé InChI |
NKJRFIVHKHIRCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NC3=CC=CC=C32)Cl)C)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
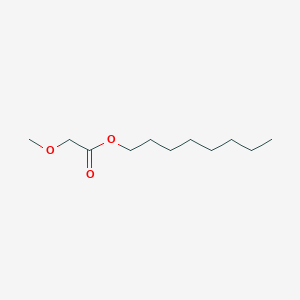
![1-(4-aminobutyl)-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8517685.png)
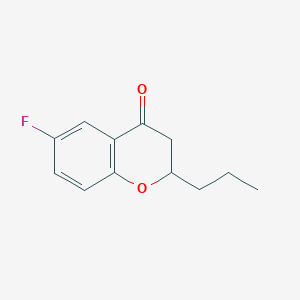
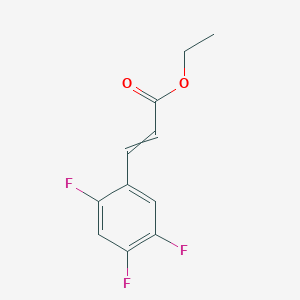
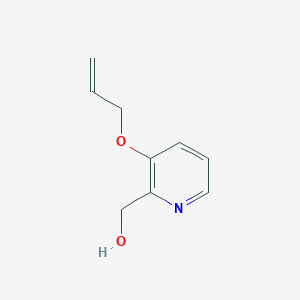
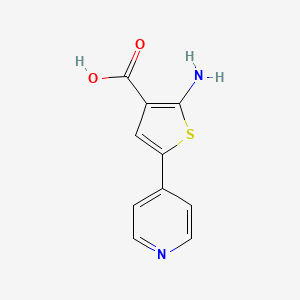
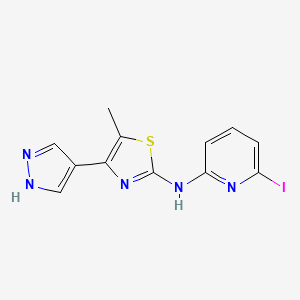
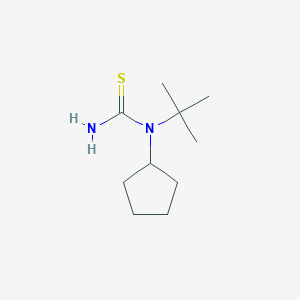

![tert-Butyl(dimethyl)[(6-phenylhexyl)oxy]silane](/img/structure/B8517732.png)
